molecular formula C16H18FNOS B4020941 2-(3-fluorobenzyl)-4-(2-thienylmethyl)morpholine

2-(3-fluorobenzyl)-4-(2-thienylmethyl)morpholine

Cat. No.: B4020941
M. Wt: 291.4 g/mol
InChI Key: RTOIDCPQZGJJSW-UHFFFAOYSA-N
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Description

2-(3-fluorobenzyl)-4-(2-thienylmethyl)morpholine is a complex organic compound that features a morpholine ring substituted with a 3-fluorobenzyl group and a 2-thienylmethyl group

Properties

IUPAC Name

2-[(3-fluorophenyl)methyl]-4-(thiophen-2-ylmethyl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNOS/c17-14-4-1-3-13(9-14)10-15-11-18(6-7-19-15)12-16-5-2-8-20-16/h1-5,8-9,15H,6-7,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTOIDCPQZGJJSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CC2=CC=CS2)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-fluorobenzyl)-4-(2-thienylmethyl)morpholine typically involves multi-step organic reactions. One common method starts with the preparation of the morpholine ring, followed by the introduction of the 3-fluorobenzyl and 2-thienylmethyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents like dimethylformamide (DMF) to facilitate the substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it more suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(3-fluorobenzyl)-4-(2-thienylmethyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) in DMF.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of various substituted morpholine derivatives.

Scientific Research Applications

2-(3-fluorobenzyl)-4-(2-thienylmethyl)morpholine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-fluorobenzyl)-4-(2-thienylmethyl)morpholine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The presence of the fluorobenzyl and thienylmethyl groups can enhance its binding affinity and specificity, leading to distinct biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-chlorobenzyl)-4-(2-thienylmethyl)morpholine
  • 2-(3-bromobenzyl)-4-(2-thienylmethyl)morpholine
  • 2-(3-methylbenzyl)-4-(2-thienylmethyl)morpholine

Uniqueness

2-(3-fluorobenzyl)-4-(2-thienylmethyl)morpholine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable candidate for various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-fluorobenzyl)-4-(2-thienylmethyl)morpholine
Reactant of Route 2
Reactant of Route 2
2-(3-fluorobenzyl)-4-(2-thienylmethyl)morpholine

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